molecular formula C11H10N2O B15250827 [3,4'-Bipyridin]-2'-ylmethanol

[3,4'-Bipyridin]-2'-ylmethanol

Cat. No.: B15250827
M. Wt: 186.21 g/mol
InChI Key: LWCLMYNMEZPVPB-UHFFFAOYSA-N
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Description

[3,4’-Bipyridin]-2’-ylmethanol is an organic compound that belongs to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. This specific compound features a hydroxymethyl group attached to the 2’ position of one of the pyridine rings. Bipyridines are known for their versatility and are widely used in various fields, including coordination chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4’-Bipyridin]-2’-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, which involves the reaction of 4-chloro-3-nitropyridine with a suitable nucleophile in the presence of a copper catalyst . The resulting intermediate can then be reduced to form the desired bipyridine derivative.

Another approach involves the Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst . This method allows for the formation of the bipyridine core with high efficiency and selectivity.

Industrial Production Methods

Industrial production of [3,4’-Bipyridin]-2’-ylmethanol often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[3,4’-Bipyridin]-2’-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated or nitrated bipyridine derivatives

Mechanism of Action

The mechanism of action of [3,4’-Bipyridin]-2’-ylmethanol and its derivatives often involves coordination with metal ions. The nitrogen atoms in the pyridine rings can form stable complexes with transition metals, which can then participate in catalytic cycles or biological processes . These metal complexes can interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,4’-Bipyridin]-2’-ylmethanol is unique due to the presence of the hydroxymethyl group, which provides additional functionalization possibilities. This functional group can participate in further chemical modifications, making the compound versatile for various applications in research and industry.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(4-pyridin-3-ylpyridin-2-yl)methanol

InChI

InChI=1S/C11H10N2O/c14-8-11-6-9(3-5-13-11)10-2-1-4-12-7-10/h1-7,14H,8H2

InChI Key

LWCLMYNMEZPVPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=C2)CO

Origin of Product

United States

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